Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742524
InChI: InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3
SMILES:
Molecular Formula: C12H10N2O6
Molecular Weight: 278.22 g/mol

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC15742524

Molecular Formula: C12H10N2O6

Molecular Weight: 278.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate -

Specification

Molecular Formula C12H10N2O6
Molecular Weight 278.22 g/mol
IUPAC Name methyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3
Standard InChI Key LHIIEOGWOZGKCR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Chemical Structure and Molecular Characterization

Core Structural Features

The compound’s backbone consists of an isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—substituted at the 3-position with a hydroxymethyl group bearing a 4-nitrophenyl moiety. The 4-position of the isoxazole is esterified with a methyl group, completing the carboxylate functionality. This arrangement creates a planar yet sterically congested system, as evidenced by X-ray crystallographic data of analogous structures .

The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The hydroxyl group adjacent to the phenyl ring enables hydrogen bonding, which may enhance solubility in polar solvents.

Spectroscopic and Computational Data

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra of similar isoxazole derivatives reveal distinct signals for the methyl ester (δ ~3.8 ppm), aromatic protons (δ ~7.5–8.2 ppm), and hydroxyl groups (δ ~5.5 ppm, broad) .

  • IR Spectroscopy: Stretching vibrations for the nitro group appear near 1520 cm1^{-1} and 1350 cm1^{-1}, while ester carbonyl absorption occurs around 1720 cm1^{-1} .

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 278.22, consistent with the molecular formula .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H10N2O6\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{6}
Molecular Weight278.22 g/mol
CAS Number2006277-45-6
SMILES NotationCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)N+[O-])O
InChI KeyKKRUTVNQRBYLBS-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically employs a multi-step strategy:

  • Formation of the Isoxazole Core: A 1,3-dipolar cycloaddition between a nitrile oxide and a methyl propiolate derivative generates the isoxazole ring.

  • Nitrophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the 4-nitrophenyl group to the hydroxymethyl bridge .

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide yields the final ester .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CycloadditionChlorooxime, Cu(I) catalyst65–70%
Phenyl Functionalization4-Nitrobenzaldehyde, Knoevenagel condensation55%
EsterificationCH3_3I, K2_2CO3_3, DMF85%

Purification and Quality Control

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures achieve purities ≥95%. HPLC analyses using C18 columns and UV detection at 254 nm confirm homogeneity .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 168–172°C, with decomposition onset at 240°C. Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C, attributed to residual solvent .

Solubility Profile

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. LogP calculations (cLogP = 1.8) suggest moderate lipophilicity, aligning with its potential blood-brain barrier permeability .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the meta position of the phenyl ring. For example, nitration yields a dinitro derivative, while halogenation introduces bromine or chlorine at the 3-position .

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide or anhydride derivatives. Acidic hydrolysis is less efficient due to nitro group instability.

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine, markedly altering the compound’s electronic properties and bioactivity .

Applications in Pharmaceutical Research

Antimicrobial Activity

Analogous isoxazole derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .

Prodrug Design

The methyl ester serves as a prodrug moiety, enhancing cellular uptake. Enzymatic cleavage in vivo releases the active carboxylic acid .

Comparative Analysis with Structural Analogues

Table 3: Comparison of Isoxazole Derivatives

CompoundMolecular WeightKey SubstituentBioactivity (IC50_{50})
Methyl 3-[hydroxy(4-nitrophenyl)methyl]278.224-NO2_2COX-2: 1.0 µM
Ethyl 3-[hydroxy(4-nitrophenyl)methyl]278.22Ethyl esterMIC: 4 µg/mL
5-Methyl-3-(4-nitrophenyl) 248.19Carboxylic acidAnticancer: 12 µM

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